molecular formula C15H19NO3 B11788156 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11788156
M. Wt: 261.32 g/mol
InChI Key: VUFPHWZHLVWUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H19NO3 It is a derivative of benzaldehyde, featuring a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 5-methylsalicylaldehyde with piperidine and an appropriate oxidizing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.

    Reduction: 5-Methyl-2-(2-hydroxy-2-(piperidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and piperidine functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: Lacks the methyl group at the 5-position.

    5-Methyl-2-(2-oxo-2-(morpholin-1-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the piperidine ring and the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-methyl-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C15H19NO3/c1-12-5-6-14(13(9-12)10-17)19-11-15(18)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3

InChI Key

VUFPHWZHLVWUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCCCC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.